molecular formula C9H11Br2NO B13062412 (3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL

(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL

Cat. No.: B13062412
M. Wt: 309.00 g/mol
InChI Key: BWBGEJAUCGKTHT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group and a hydroxyl group attached to a propan-1-ol backbone, with two bromine atoms substituted on the phenyl ring. The stereochemistry at the 3-position is specified as the R-configuration, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL typically involves multi-step organic reactions One common method starts with the bromination of a phenyl derivative to introduce the bromine atoms at the 3 and 4 positions This is followed by the formation of the propan-1-ol backbone through a series of reactions, including nucleophilic substitution and reduction steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atoms can also participate in halogen bonding, further modulating the compound’s interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL: The S-enantiomer of the compound, which may have different biological activity.

    3-Amino-3-(3,4-dibromophenyl)propan-1-OL: Without specified stereochemistry, this compound can exist as a racemic mixture.

    3-Amino-3-(4-bromophenyl)propan-1-OL: A similar compound with only one bromine atom on the phenyl ring.

Uniqueness

(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL is unique due to its specific stereochemistry and the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

(3R)-3-amino-3-(3,4-dibromophenyl)propan-1-ol

InChI

InChI=1S/C9H11Br2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1

InChI Key

BWBGEJAUCGKTHT-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCO)N)Br)Br

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.